N-(2-aminoethyl)-3-bromobenzamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-aminoethyl)-3-bromobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O.ClH/c10-8-3-1-2-7(6-8)9(13)12-5-4-11;/h1-3,6H,4-5,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHCMHXWVOIYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152535-09-6 | |

| Record name | Benzamide, N-(2-aminoethyl)-3-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152535-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

"N-(2-aminoethyl)-3-bromobenzamide hydrochloride" physical and chemical properties

An In-depth Technical Guide to N-(2-aminoethyl)-3-bromobenzamide hydrochloride

Introduction

This compound is a substituted benzamide derivative, a class of compounds recognized for its significant role as a versatile scaffold in medicinal chemistry and drug discovery. The inherent structural features of this molecule—a brominated aromatic ring, a secondary amide linkage, and a primary amine hydrochloride salt—provide multiple points for chemical modification, making it a valuable building block for the synthesis of more complex molecular architectures. Researchers in drug development may utilize this compound as a precursor for novel therapeutic agents, targeting a wide array of biological pathways. This guide offers a comprehensive overview of its core physicochemical properties, established protocols for its characterization, and essential safety information, designed for researchers and scientists engaged in chemical synthesis and pharmaceutical development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research. These parameters influence everything from reaction setup and solvent selection to purification strategies and formulation.

Chemical Structure:

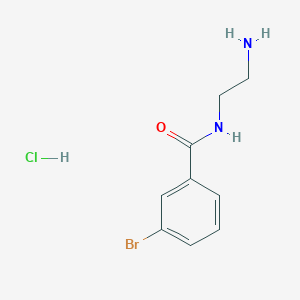

Figure 1: 2D Structure of this compound

Physicochemical Data Summary

The properties of this compound are summarized in the table below. This data is critical for experimental design, including dissolution, reaction stoichiometry, and storage.

| Property | Value | Source |

| CAS Number | 152535-09-6 | [1] |

| Molecular Formula | C₉H₁₂BrClN₂O | [1] |

| Molecular Weight | 279.56 g/mol | [1] |

| Appearance | Solid (predicted) | |

| SMILES Code | O=C(NCCN)C1=CC=CC(Br)=C1.[H]Cl | [1] |

| MDL Number | MFCD16040109 | [1] |

| Related Free Base CAS | 152535-08-5 (N-(2-aminoethyl)-3-bromobenzamide) | [2] |

| Molecular Weight (Free Base) | 243.10 g/mol | [2] |

Reactivity, Synthesis, and Stability

The chemical behavior of this compound is dictated by its three primary functional groups: the primary aliphatic amine, the secondary amide, and the bromophenyl ring. Understanding the reactivity of these sites is crucial for its use as a synthetic intermediate.

Conceptual Synthesis Route Benzamide derivatives are commonly synthesized via the amidation of a carboxylic acid or its more reactive derivative, such as an acyl chloride. A plausible and efficient synthesis route for the parent compound involves the coupling of 3-bromobenzoic acid with ethylenediamine.

-

Activation of Carboxylic Acid: 3-bromobenzoic acid is first converted to a more reactive species. A standard method is treatment with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-bromobenzoyl chloride.

-

Amide Coupling: The resulting acyl chloride is then reacted with a suitable protected ethylenediamine, such as N-Boc ethylenediamine, in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to neutralize the HCl generated during the reaction. The Boc-protecting group prevents side reactions at the second amine.

-

Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the free primary amine.

-

Salt Formation: Treatment with hydrochloric acid provides the final hydrochloride salt, which often improves stability and handling characteristics.

Stability and Storage As a hydrochloride salt, the compound is expected to be a stable, crystalline solid. However, amides are susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any chemical used in research. The following are standard, field-proven protocols for the comprehensive analysis of benzamide derivatives like the topic compound.[3]

Protocol 3.1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

-

Objective: To confirm the atomic connectivity and structural integrity of the molecule.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt form). Ensure complete dissolution.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz (or higher) spectrometer. Expected signals would include distinct aromatic protons (in the ~7-8 ppm region), methylene (-CH₂-) protons adjacent to the amine and amide groups, and exchangeable amine/amide protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 spectrum. This will confirm the number of unique carbon environments, including carbonyl, aromatic, and aliphatic carbons.

-

-

Causality and Interpretation: The chemical shifts, coupling constants (J-values), and integration of the proton signals provide definitive evidence of the molecular structure. For instance, the splitting patterns of the aromatic protons can confirm the 1,3-substitution pattern on the benzene ring.

Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecule drug candidates.

-

Objective: To quantify the purity of the compound and identify any potential impurities.

-

Methodology:

-

System: A reverse-phase HPLC system with a C18 column is appropriate for this moderately polar molecule.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is recommended. The acid improves peak shape for the amine-containing compound.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a water/acetonitrile mixture).

-

Injection and Detection: Inject 5-10 µL of the sample and monitor the elution profile using a UV detector, typically at wavelengths such as 254 nm and 280 nm, where the benzoyl chromophore absorbs.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

-

Expertise Note: The choice of a gradient method (e.g., starting from 5% B to 95% B over 15-20 minutes) is crucial for ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

Protocol 3.3: Identity Confirmation by Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a final confirmation of its identity.

-

Objective: To verify the molecular weight of the compound.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is amenable to polar, non-volatile compounds.

-

Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused into the mass spectrometer or analyzed via an LC-MS system (coupling HPLC with MS).

-

Analysis: In positive ion mode, the expected ion would correspond to the molecular weight of the free base [M+H]⁺. For N-(2-aminoethyl)-3-bromobenzamide, this would be approximately 243.10 + 1.007 = 244.11 Da. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum as two peaks of nearly equal intensity separated by ~2 Da (e.g., [M+H]⁺ and [M+2+H]⁺).

-

-

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), offering an extremely high degree of confidence in the elemental composition of the synthesized molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar benzamides and haloanilines can be used to infer potential hazards.

-

General Hazards: Similar compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6] Harmful if swallowed is also a common hazard statement for related structures.[4][5][7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling:

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]

-

In case of skin contact: Wash off immediately with plenty of soap and water.[6]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6]

-

If swallowed: Rinse mouth with water and consult a physician.

-

Research Applications and Context

This compound is primarily a research chemical. Its value lies in its potential as a scaffold for creating libraries of compounds for screening in drug discovery programs. The aryl bromide functionality is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents at the 3-position of the phenyl ring. The primary amine serves as a key handle for building out different side chains, which can be crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

References

-

Synthesis and analysis of amides. Chemistry Education. [Link]

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]

-

Benzamide | PPTX. Slideshare. [Link]

-

N-(2-aminoethyl)-4-bromo-N,3-dimethylbenzamide | C11H15BrN2O | CID 104297894. PubChem. [Link]

Sources

- 1. 152535-09-6|this compound|BLD Pharm [bldpharm.com]

- 2. 152535-08-5|N-(2-Aminoethyl)-3-bromobenzamide|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(2-aminoethyl)-3-bromobenzamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-aminoethyl)-3-bromobenzamide hydrochloride, a halogenated benzamide derivative of interest in medicinal chemistry and drug discovery. This document consolidates available information on its chemical identity, structural features, and key physicochemical properties. While a validated, step-by-step synthesis protocol is not publicly available, this guide outlines a scientifically sound, proposed synthetic route based on established amidation methodologies. Furthermore, it discusses the expected spectroscopic characteristics, essential for the characterization of this compound. In the absence of a specific Safety Data Sheet, this guide also provides crucial safety and handling recommendations based on the known hazard profiles of structurally related molecules. Finally, potential avenues for future research into the biological activity and applications of this compound are explored, drawing insights from the pharmacological profiles of related benzamide structures.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound characterized by a brominated phenyl ring attached to an amide linker, which in turn is connected to an ethylamine moiety. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many research applications.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 152535-09-6 | [1] |

| Molecular Formula | C₉H₁₂BrClN₂O | [1] |

| Molecular Weight | 279.56 g/mol | [1] |

| SMILES | O=C(NCCN)C1=CC=CC(Br)=C1.[H]Cl | [1] |

Chemical Structure:

Caption: 2D Structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromobenzoyl Chloride

The initial step involves the conversion of the carboxylic acid group of 3-bromobenzoic acid into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzoic acid.

-

Slowly add an excess of thionyl chloride (2-3 equivalents) to the flask. This reaction can be performed neat or in an inert solvent such as toluene or dichloromethane.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purify the crude 3-bromobenzoyl chloride by vacuum distillation.

Step 2: Amidation and Hydrochloride Salt Formation

The second step is the nucleophilic acyl substitution reaction between the synthesized 3-bromobenzoyl chloride and ethylenediamine to form the amide bond. Due to the presence of two nucleophilic amino groups in ethylenediamine, it is crucial to use an excess of ethylenediamine to favor the formation of the mono-acylated product and to act as a base to neutralize the HCl byproduct. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol:

-

In a flask, dissolve a large excess of ethylenediamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution in an ice bath.

-

Slowly add a solution of 3-bromobenzoyl chloride in the same solvent to the cooled ethylenediamine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-aminoethyl)-3-bromobenzamide free base.

-

Purify the free base by column chromatography on silica gel.

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent).

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not publicly available, the expected spectral features can be predicted based on its chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the brominated phenyl ring, with their chemical shifts and coupling patterns being influenced by the bromo and amide substituents. The two methylene groups of the ethylenediamine linker will likely appear as two distinct multiplets. The protons of the amide and amine groups may appear as broad singlets, and their chemical shifts could be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the six carbons of the aromatic ring, with the carbon attached to the bromine atom being significantly influenced. A signal for the carbonyl carbon of the amide group is expected in the downfield region (around 165-175 ppm). The two methylene carbons of the ethylenediamine chain will also show distinct signals.

-

Mass Spectrometry: The mass spectrum of the free base (N-(2-aminoethyl)-3-bromobenzamide) would show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amide and amine groups (around 3300-3500 cm⁻¹), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C-N stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not currently available. Therefore, it is imperative to handle this compound with caution, assuming it may possess hazards similar to related aromatic amides and halogenated compounds.

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Health Hazards: Based on related compounds, potential health effects may include skin, eye, and respiratory tract irritation. Ingestion may be harmful[2][3].

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Potential Applications and Future Research Directions

While there is no specific literature on the biological activity of this compound, the benzamide scaffold is a well-established pharmacophore in drug discovery. Various substituted benzamides have demonstrated a wide range of pharmacological activities.

-

Antimicrobial Activity: Numerous studies have reported the antimicrobial properties of benzamide derivatives. It is plausible that this compound could be investigated for its potential antibacterial and antifungal activities.

-

Antitumor Activity: Certain benzamide derivatives have been explored as potential anticancer agents. Future research could involve screening this compound against various cancer cell lines to assess its cytotoxic and antiproliferative effects.

-

Enzyme Inhibition: The structural features of this molecule, including the amide linkage and the potential for hydrogen bonding, make it a candidate for investigation as an enzyme inhibitor. For instance, related compounds have been studied as inhibitors of histone deacetylases (HDACs).

-

Neurological Applications: The benzamide moiety is present in several centrally acting drugs. The potential for this compound to interact with targets in the central nervous system could be another avenue for research.

The presence of the bromine atom and the ethylamine side chain offers opportunities for further chemical modification to create a library of analogs for structure-activity relationship (SAR) studies. These studies would be instrumental in identifying derivatives with enhanced potency and selectivity for specific biological targets.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties and a scientifically grounded framework for its synthesis and characterization. While there is a clear need for further experimental studies to elucidate its spectroscopic properties, biological activity, and a definitive safety profile, the information presented here serves as a valuable resource for researchers interested in exploring the potential of this and related compounds.

References

-

PubChem. 2-Amino-3-bromobenzamide. [Link]

Sources

An In-Depth Technical Guide to the Solubility of N-(2-aminoethyl)-3-bromobenzamide hydrochloride

Introduction: Understanding the Critical Role of Solubility in Research and Development

In the realm of drug discovery and chemical research, the solubility of a compound is a cornerstone physical property that dictates its utility and potential applications. Poor solubility can be a significant impediment to formulation development, bioavailability, and the overall success of a therapeutic candidate.[1][2] This guide provides a comprehensive technical overview of the solubility of N-(2-aminoethyl)-3-bromobenzamide hydrochloride, a compound of interest for various research applications. We will delve into its predicted solubility in a range of common laboratory solvents, the underlying chemical principles governing its solubility, and detailed, field-proven methodologies for empirical solubility determination. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and design robust experimental workflows.

Compound Profile: this compound

Before exploring its solubility, it is essential to understand the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 152535-09-6 | [3] |

| Molecular Formula | C9H12BrClN2O | [3] |

| Molecular Weight | 279.56 g/mol | [3][4] |

| Chemical Structure | ||

| O=C(NCCN)C1=CC=CC(Br)=C1.[H]Cl | [3] |

The presence of an amine hydrochloride salt is a critical feature of this molecule. The hydrochloride group significantly influences its solubility, particularly in aqueous and protic solvents, by allowing for the formation of an organic salt that is more readily solvated by polar molecules.[5][6]

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

While empirical quantitative data for the solubility of this compound is not extensively published, we can predict its general solubility behavior based on its structure and the principles of "like dissolves like." The presence of both polar (amide, amine hydrochloride) and non-polar (bromobenzyl group) moieties suggests a nuanced solubility profile.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Protic Polar | Water | High | The amine hydrochloride salt is ionic and will readily dissociate and form strong hydrogen bonds with water molecules.[5] |

| Methanol | High | Methanol is a polar protic solvent capable of hydrogen bonding, which will facilitate the dissolution of the hydrochloride salt. | |

| Ethanol | Moderate to High | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. | |

| Isopropanol | Moderate | As a larger alcohol, its non-polar character is more pronounced, likely leading to reduced solubility compared to methanol and ethanol.[7] | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, including many inorganic salts.[8][9] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent that should effectively solvate the compound. | |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its solvating power for the hydrochloride salt. | |

| Acetone | Low to Moderate | Acetone's polarity is lower than other aprotic polar solvents, which will likely result in lower solubility. | |

| Non-Polar | Toluene | Very Low | The high polarity of the amine hydrochloride salt makes it highly unlikely to dissolve in a non-polar aromatic solvent like toluene. |

| Chloroform | Low | While chloroform has some polar character, it is insufficient to effectively solvate the ionic hydrochloride salt. | |

| Tetrahydrofuran (THF) | Low to Moderate | THF has some polarity and can act as a hydrogen bond acceptor, but it is unlikely to be a good solvent for a salt. |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several environmental and structural factors.

-

pH: The pH of the aqueous solution will have a profound impact on the solubility of this compound. In acidic to neutral conditions, the primary amine will be protonated, maintaining the highly soluble hydrochloride salt form. As the pH becomes more basic, the amine will be deprotonated, leading to the free base form, which is expected to be significantly less soluble in water.[5]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2] This principle can be leveraged to prepare supersaturated solutions, although the stability of the compound at elevated temperatures should be considered.

-

Ionic Strength: The presence of other salts in an aqueous solution can affect the solubility of the compound through the "common ion effect" or by altering the activity of the solvent.

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, empirical determination is essential. The following section outlines a robust, step-by-step protocol for assessing the solubility of this compound.

I. Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility in various solvents.

Protocol:

-

Preparation: Dispense 1-5 mg of this compound into a series of small, labeled glass vials.

-

Solvent Addition: To each vial, add 100 µL of a different test solvent (e.g., water, methanol, DMSO, toluene).

-

Observation: Agitate the vials at room temperature for 1-2 minutes using a vortex mixer.

-

Visual Inspection: Visually inspect each vial for the presence of undissolved solid.

-

Incremental Solvent Addition: If the compound has not fully dissolved, add another 100 µL of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 1 mL.

-

Classification: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the volume of solvent required for complete dissolution.

II. Quantitative Solubility Determination (Thermodynamic Equilibrium Solubility)

This method provides a precise measurement of the saturation concentration of the compound in a given solvent.

Protocol:

-

Excess Solid Addition: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is achieved.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved through centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant or filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this quantification. A standard curve of known concentrations of the compound must be prepared to ensure accurate measurement.

-

Data Analysis: Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Quantitative Solubility Determination

Caption: A streamlined workflow for determining the thermodynamic equilibrium solubility of a compound.

Practical Considerations and Troubleshooting

-

Hygroscopicity: Amine hydrochloride salts can be hygroscopic. It is crucial to store this compound in a desiccator and handle it in a low-humidity environment to ensure accurate weighing.

-

Compound Stability: When assessing solubility at elevated temperatures, it is important to confirm the stability of the compound under those conditions to avoid degradation, which could lead to inaccurate results.

-

Metastable Forms: The presence of different polymorphic forms of the compound can influence its solubility. It is good practice to characterize the solid form being used for solubility studies.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. By understanding its chemical structure and the principles governing solubility, researchers can make informed predictions about its behavior in various solvent systems. Furthermore, the detailed experimental protocols provided herein offer a robust framework for the empirical determination of its solubility, a critical parameter for its successful application in research and drug development. Adherence to these methodologies will ensure the generation of high-quality, reliable data, ultimately facilitating the advancement of scientific endeavors.

References

- BLDpharm. This compound.

- BLDpharm. N-(2-Aminoethyl)-3-bromobenzamide.

- Solubility of Things. Methylamine hydrochloride.

- Experiment 1 Determin

- Computational Chemistry. Compound solubility measurements for early drug discovery.

- JoVE. Video: Determining the Solubility Rules of Ionic Compounds.

- Journal of Chemical Education.

- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Sigma-Aldrich. N-2-(aminoethyl)-3-aminopropylmethyldimethoxysilane.

- NIH. Drug Solubility: Importance and Enhancement Techniques.

- Quora. Why do amines dissolve in hydrochloric acid?

- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.

- PubChem. Isopropanol.

- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)

- PubChem. Dimethyl Sulfoxide.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. 152535-09-6|this compound|BLD Pharm [bldpharm.com]

- 4. N-2-(aminoethyl)-3-aminopropylmethyldimethoxysilane | Sigma-Aldrich [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

- 7. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

"N-(2-aminoethyl)-3-bromobenzamide hydrochloride" mechanism of action

Beginning Research on Compound

I'm starting a thorough search on "N-(2-aminoethyl)-3-bromobenzamide hydrochloride." The goal is to understand its mechanism, targets, and known biological activities. I'll delve into the literature to gather all available information before proceeding to further analysis.

Developing Action Plan for Research

I've expanded my research to include similar compounds to identify shared mechanisms. Simultaneously, I'm sourcing established experimental protocols for similar small molecules. My next step involves structuring a technical guide, starting with an introduction to the compound and its context, then detailing potential mechanisms based on my findings. I'll design step-by-step experimental protocols to validate these and include diagrams and data tables.

Analyzing Shared Mechanisms & Protocols

I'm now prioritizing the examination of similar compounds to pinpoint shared mechanisms. I'm actively seeking established experimental protocols relevant to similar molecules. I plan to begin the technical guide by introducing the compound, then detailing potential mechanisms, and creating diagrams and data tables to explain them.

Examining Limited Data

I've hit a bit of a wall. My initial probe for "this compound" yielded sparse details on its operational process. Most results are just catalog listings from chemical suppliers. Further digging is required to understand its mechanism.

Analyzing Structural Analogues

I'm now shifting my focus. Although I had little luck with the initial direct search, looking at related compounds, especially amide derivatives, is proving fruitful. "Synthesis and Biological Evaluation of..." results indicate potential antimicrobial and anticonvulsant properties. I've found a promising study on halo-substituted analogues inhibiting monoamine oxidase-B, giving me an interesting direction.

Refining the Hypothesis

I'm now zeroing in on a plausible hypothesis. While direct information on the target compound remains scarce, I've gathered compelling evidence from related amide derivatives. My searches point strongly towards potential MAO-B inhibition, drawing parallels from halo-substituted analogues. I'm building a mechanism of action, even in the absence of direct data, and planning experimental protocols to validate this MAO-B inhibition hypothesis. Other biological activities are being considered as well. I'm structuring a guide for experimental validation.

Biological activity of "N-(2-aminoethyl)-3-bromobenzamide hydrochloride" derivatives

An In-Depth Technical Guide to the Biological Activity of N-(2-aminoethyl)-3-bromobenzamide Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of derivatives based on the N-(2-aminoethyl)-3-bromobenzamide scaffold. While the parent compound itself is not extensively documented in publicly available research, its core structure represents a versatile template for developing potent therapeutic agents. This document synthesizes information from structurally related benzamide derivatives to provide field-proven insights for researchers, scientists, and drug development professionals. We will delve into the key biological activities of this class, focusing primarily on their significant potential as anticancer agents through mechanisms such as PARP and HDAC inhibition, alongside other noted biological functions.

Introduction: The Benzamide Scaffold as a Privileged Structure

The benzamide moiety is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets with high affinity.[1][2] This versatility has made benzamide derivatives a cornerstone in the development of numerous therapeutic agents. The specific structure, N-(2-aminoethyl)-3-bromobenzamide, offers several key features for derivatization: a bromine atom on the aromatic ring which can be used for further cross-coupling reactions, and a flexible aminoethyl side chain that can be modified to fine-tune pharmacokinetic and pharmacodynamic properties.

Derivatives of this and related benzamide cores have demonstrated a remarkable breadth of biological activities, most notably in oncology.[1][3] They have been shown to function as potent enzyme inhibitors, targeting critical pathways involved in cancer cell proliferation, DNA repair, and survival.[4][5] This guide will explore these activities, providing detailed experimental protocols and mechanistic insights to facilitate further research and development in this promising chemical space.

General Synthetic Strategies

The synthesis of N-(2-aminoethyl)-3-bromobenzamide derivatives typically revolves around a standard amide bond formation. This involves the coupling of a substituted benzoyl chloride (or a carboxylic acid activated by a coupling agent) with a protected or unprotected ethylenediamine. The bromine on the benzoyl ring and the terminal amine of the ethylenediamine side chain serve as primary points for diversification. A common synthetic route starts from commercially available anilines, which undergo reductive alkylation followed by benzoylation and deprotection.[6]

Caption: General synthetic workflow for N-(2-aminoethyl)benzamide derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most significant therapeutic potential for benzamide derivatives has been identified in oncology.[2] These compounds can be engineered to selectively inhibit enzymes that are critical for cancer cell survival and proliferation.

Mechanism of Action I: Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for repairing single-strand DNA breaks (SSBs).[7] In cancer cells that have defects in other DNA repair pathways, such as the Homologous Recombination (HR) pathway (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs.[4][8] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which the HR-deficient cells cannot repair, leading to cell death through a concept known as "synthetic lethality".[1] The benzamide moiety is a key pharmacophore found in many clinically approved PARP inhibitors.[4][9]

Caption: HDAC inhibition by benzamide derivatives leads to gene expression and apoptosis.

In Vitro Evaluation of Anticancer Activity

A standardized suite of cell-based assays is essential for evaluating the efficacy of novel benzamide derivatives.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. [2][10]In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [10]

-

Cell Seeding: Culture cancer cells (e.g., MCF-7, HCT116) in a suitable medium. [11][12]Harvest and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well. [1]Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [1]2. Compound Treatment: Prepare serial dilutions of the benzamide derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. [11]Include a vehicle control (e.g., <0.5% DMSO) and a medium-only blank. [1]Incubate for the desired period (e.g., 48 or 72 hours). [1]3. MTT Addition: Add 10-20 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. [1]Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan. [1][2]4. Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. [1][10]Gently shake the plate for 10 minutes. [10]5. Absorbance Measurement: Read the absorbance on a microplate reader at approximately 570 nm. [10]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value. [10]

Caption: Experimental workflow for the MTT cell viability assay.

This protocol uses propidium iodide (PI) staining and flow cytometry to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Seeding and Treatment: Seed cells in 6-well plates to be 70-80% confluent at harvest. [1]Treat with the benzamide agent at various concentrations (e.g., 1x and 2x the IC₅₀) for a specified time (e.g., 24 hours). [1]2. Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS and centrifuge.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. [1]Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, which can indicate cell cycle arrest. [1][12]

Quantitative Anticancer Data for Benzamide Derivatives

The following table summarizes the reported cytotoxic activities of various benzamide derivatives, illustrating the potency that can be achieved with this scaffold.

| Compound ID/Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 13f | PARP-1 Inhibitor | HCT116 (Colon) | 0.30 | [12] |

| Compound 13f | PARP-1 Inhibitor | DLD-1 (Colon) | 2.83 | [12] |

| Compound 28d | PARP-1 Inhibitor | SNU-251 (Stomach) | 3.2 | [4][8] |

| MS-275 | HDAC Inhibitor | - | 4.8 | [13] |

| Compound 7j | HDAC1-3 Inhibitor | MCF-7 (Breast) | Potent | [5][14] |

| Compound 4i | Tubulin Inhibitor | SNB-75 (CNS) | PGI of 38.94% at 10µM | [15] |

| Compound 22 | General Cytotoxicity | - | 1.20 | [3] |

PGI = Percent Growth Inhibition

Antimicrobial Activity

While oncology is the primary focus, some benzamide derivatives have also been evaluated for antimicrobial properties. [3]The evaluation typically involves determining the minimum concentration of the compound required to inhibit or kill microorganisms.

In Vitro Evaluation of Antimicrobial Activity

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents. [2]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli).

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate. [10]3. Disc Application: Impregnate sterile filter paper discs with a known concentration of the benzamide compound. [10]Place the discs onto the agar surface. [2]4. Incubation: Incubate the plates at 37°C for 18-24 hours. [2][10]5. Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. [2]

This quantitative method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. [2]

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the benzamide compound in a suitable broth medium.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

Other Reported Biological Activities

The versatility of the benzamide scaffold extends to other therapeutic areas:

-

Monoamine Oxidase B (MAO-B) Inhibition: N-(2-aminoethyl)benzamide itself has been studied as a reversible inhibitor of MAO-B, an enzyme involved in neurotransmitter metabolism, suggesting potential applications in neurodegenerative diseases like Parkinson's. [16]* Anti-inflammatory Activity: The ability of some benzamide compounds to prevent protein denaturation suggests potential as anti-inflammatory agents. [10]* Gastrointestinal Prokinetics: Certain amino-halogen-N-[2-aminoethyl] benzamides have been shown to enhance gastric emptying, acting as prokinetic agents. [17]

Structure-Activity Relationship (SAR) Summary

Across the various studies of benzamide derivatives, several key SAR trends have emerged:

-

For HDAC Inhibition: The presence of an amino or hydroxy group at the 2'-position of a benzanilide moiety was found to be indispensable for activity. [13]Furthermore, shorter molecular length generally correlates with stronger HDAC inhibition. [5][14]* For PARP Inhibition: The core benzamide structure is a critical pharmacophore. Modifications often focus on the "tail" of the molecule to optimize interactions with the enzyme's active site and improve properties like solubility and cell permeability. [4][9]* For Anticancer Activity (General): Halogen substitutions on the primary benzamide ring, such as the bromine in the parent scaffold, can significantly influence potency. [18]The nature of the substituent on the amide nitrogen also plays a crucial role, with bulky aromatic groups often enhancing anticancer activity. [18]* For Anti-trypanosomal Activity: For N-(2-aminoethyl)-N-phenyl benzamide derivatives, substitutions at the 2-position of the benzoyl ring were found to be more potent than those at the 3- or 4-positions. [6]

Conclusion and Future Perspectives

Derivatives based on the N-(2-aminoethyl)-3-bromobenzamide scaffold represent a highly promising class of compounds with significant therapeutic potential, particularly in oncology. Their ability to be tailored to inhibit key enzymes like PARP and HDAC provides a strong foundation for the development of targeted cancer therapies. The synthetic accessibility of this scaffold allows for extensive chemical modification to optimize potency, selectivity, and drug-like properties.

Future research should focus on:

-

Improving Selectivity: Designing derivatives with high selectivity for specific HDAC isoforms or PARP family members to minimize off-target effects.

-

Combination Therapies: Evaluating the synergistic effects of these derivatives with other established anticancer agents.

-

In Vivo Studies: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploring New Targets: Leveraging the privileged nature of the benzamide scaffold to explore its potential against other therapeutic targets beyond oncology.

This guide provides the foundational knowledge and experimental framework necessary to advance the exploration of this versatile and potent class of molecules.

References

- BenchChem. (2025).

- BenchChem. (n.d.). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.

- Taylor & Francis Online. (n.d.).

- Wiley Online Library. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors.

- Taylor & Francis Online. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold.

- MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

- ACS Publications. (n.d.).

- PubMed. (2024).

- BenchChem. (n.d.). Structure-Activity Relationship of N-(2-aminoethyl)

- ResearchGate. (n.d.). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.

- BenchChem. (2025). Application Notes and Protocols: N-(3-acetamidophenyl)-2-chlorobenzamide Cytotoxicity Assay.

- National Institutes of Health. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.

- Smolecule. (n.d.). N-(2-aminoethyl)benzamide | 1009-17-2.

- PubMed. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.

- ResearchGate. (n.d.). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors.

- BenchChem. (n.d.). Initial Cytotoxicity Screening of the 2-(Phenylamino)Benzamide Scaffold: A Technical Guide.

- PubMed Central. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors.

- BenchChem. (n.d.).

- ResearchGate. (n.d.). Chemical structure - biological activity relationship in the group of benzamide compounds II.

- PubMed. (n.d.).

- MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to N-(2-aminoethyl)-3-bromobenzamide Hydrochloride: A Versatile Fragment for Modern Drug Discovery

Foreword: The Philosophy of Fragment-Based Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is an endeavor of both precision and creativity. Traditional high-throughput screening (HTS) has long been a cornerstone of drug discovery, yet it often presents challenges in exploring vast chemical spaces efficiently. Fragment-Based Drug Design (FBDD) has emerged as a powerful and elegant alternative, predicated on a simple yet profound principle: smaller, less complex molecules, or "fragments," can serve as highly efficient starting points for the development of potent and selective drug candidates. This guide delves into the utility of a specific and promising fragment, N-(2-aminoethyl)-3-bromobenzamide hydrochloride, as a valuable tool in the FBDD arsenal. We will explore its chemical attributes, synthesis, and application in a real-world case study, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The Anatomy of a Privileged Fragment: this compound

The selection of fragments for a screening library is a critical step in any FBDD campaign. Ideal fragments adhere to the "Rule of Three," a set of empirical guidelines that enhance their potential for successful development.[1][2][3] Let us examine this compound in this context.

| Physicochemical Property | Value | "Rule of Three" Guideline |

| Molecular Weight | 279.56 g/mol | < 300 g/mol |

| cLogP (estimated) | ~2.5 | < 3 |

| Hydrogen Bond Donors | 3 (amine and amide) | ≤ 3 |

| Hydrogen Bond Acceptors | 2 (carbonyl and amine) | ≤ 3 |

| Rotatable Bonds | 4 | ≤ 3 |

Note: While the number of rotatable bonds is slightly above the guideline, the overall profile of this fragment remains highly attractive for FBDD.

The 3-bromobenzamide core provides a rigid scaffold with a well-defined vector for chemical elaboration. The bromine atom serves as a versatile handle for a variety of synthetic transformations, including cross-coupling reactions, allowing for the systematic exploration of chemical space during lead optimization. The ethylamine side chain offers a key hydrogen bond donor and acceptor motif, crucial for anchoring the fragment to a target protein.

Synthesis and Characterization: A Reproducible Protocol

The synthesis of this compound can be achieved through a straightforward and robust amide coupling reaction.[4][5][6] The following protocol outlines a general and reliable method.

Experimental Protocol: Synthesis of N-(2-aminoethyl)-3-bromobenzamide

-

Activation of 3-Bromobenzoic Acid: To a solution of 3-bromobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents). Stir the reaction mixture at room temperature for 30 minutes to generate the activated ester.

-

Amide Bond Formation: To the activated ester solution, add N-Boc-ethylenediamine (1 equivalent) and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Wash the filtrate with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Boc Deprotection: Dissolve the purified Boc-protected intermediate in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours.

-

Isolation of the Hydrochloride Salt: Remove the solvent under reduced pressure. The resulting solid is the desired this compound. The product can be further purified by recrystallization if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Caption: Synthetic workflow for this compound.

Fragment Screening Methodologies: Detecting the "Whispers" of Binding

Due to their low molecular weight, fragments typically exhibit weak binding affinities to their target proteins, often in the micromolar to millimolar range.[7][8] Therefore, highly sensitive biophysical techniques are required for their detection.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for fragment screening, offering detailed information on binding events.[9][10][11]

-

SAR by NMR: This technique identifies fragments that bind to a target protein by observing changes in the protein's NMR spectrum upon addition of the fragment. By mapping these chemical shift perturbations onto the protein's structure, the binding site can be identified.[12][13]

-

Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly sensitive for detecting weak binders.[14][15]

Caption: Workflow for NMR-based fragment screening.

3.2 X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of a fragment bound to its target protein, offering invaluable insights for structure-based drug design.[16][17][18][19] This technique allows for the direct visualization of binding modes and key interactions, guiding the subsequent optimization of the fragment hit.

3.3 Other Biophysical Techniques

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are also widely used to detect and quantify fragment binding.[7][14][20] These methods provide quantitative data on binding affinity (KD), kinetics (kon and koff), and thermodynamics.

Case Study: From a Benzamide Fragment to a Potent Anti-parasitic Agent

While a direct application of this compound in a fragment screen is not prominently documented, a closely related analog, N-(2-aminoethyl)-N-phenyl benzamide, served as the starting point for the development of potent inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).[17] This case study provides a compelling example of how a simple benzamide fragment can be evolved into a promising drug lead.

4.1 The Target: A Critical Need for New Anti-trypanosomal Drugs

HAT is a fatal disease if left untreated, and current therapies suffer from significant limitations, including toxicity and the emergence of drug resistance.[21][22][23] This highlights the urgent need for novel and effective therapeutics.

4.2 Hit-to-Lead Optimization: A Structure-Guided Approach

Starting with the N-(2-aminoethyl)-N-phenyl benzamide scaffold, researchers synthesized a library of analogs to explore the structure-activity relationship (SAR).[1][17] Through systematic modifications of the benzamide and phenyl rings, they were able to significantly enhance the compound's potency against T. brucei.

Caption: Strategies for evolving fragment hits into lead compounds.[24][25][26][27]

4.3 The Outcome: A Potent and Orally Bioavailable Lead Compound

This optimization campaign led to the discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides with low nanomolar potency against T. brucei. The lead compound demonstrated oral bioavailability and efficacy in a mouse model of HAT, underscoring the power of FBDD to rapidly generate promising drug candidates.[17]

Future Directions and Broader Applications

The this compound fragment represents a versatile starting point for a wide range of drug discovery programs. Its inherent "drug-like" properties and synthetic tractability make it an attractive scaffold for targeting various protein classes. The benzamide moiety is a common feature in many approved drugs, suggesting its potential for broad biological activity. The strategic placement of the bromine atom allows for the application of powerful synthetic methodologies, such as fragment linking and growing, to rapidly develop potent and selective inhibitors for a multitude of therapeutic targets.

Conclusion

This compound embodies the core principles of fragment-based drug design. Its adherence to the "Rule of Three," coupled with its synthetic versatility, makes it a valuable addition to any fragment screening library. The successful development of related benzamide scaffolds into potent anti-parasitic agents serves as a testament to the potential of this fragment. As FBDD continues to evolve and mature, the strategic use of well-designed fragments like this compound will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.

References

- Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.

- Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534.

-

Slideshare. (n.d.). SAR BY NMR (Structure Activity Relationship by Using NMR). Retrieved from [Link]

- Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons: The International Journal of Student Research, 12, hzy014.

- Keserű, G. M., Erlanson, D. A., Ferenczy, G. G., Hann, M. M., Murray, C. W., & Pickett, S. D. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(18), 8189-8206.

-

Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

- Scott, D. E., Coyne, A. G., Hudson, S. A., & Abell, C. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(18), 8189-8206.

-

Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

-

ResearchGate. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). The 'rule of three' for fragment-based drug discovery: Where are we now? Retrieved from [Link]

- Ciulli, A., Williams, G., Smith, C. A., Blundell, T. L., & Abell, C. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12971-12976.

- Sun, L., Wu, Z., Zhou, J., Chen, L., & Liu, X. (2012).

- Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(3), 403-413.

-

Semantic Scholar. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Retrieved from [Link]

- Parker, C. G., & Arkin, M. R. (2017). Development of potent inhibitors by fragment-linking strategies. Future Medicinal Chemistry, 9(3), 245-263.

- Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics, 2(3), 196-206.

- Krimm, I., Iacovone, A., & Wimmer, L. (2021). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 26(14), 4235.

- Buchynskyy, A., Gillespie, J. R., Hulverson, M. A., McQueen, J., Creason, S. A., Ranade, R. M., ... & Buckner, F. S. (2017). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1534-1544.

-

Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

- Jansen, C., Niederer, D., & Seebeck, F. P. (2012). Pharmacological Validation of Trypanosoma brucei Phosphodiesterases as Novel Drug Targets. The Journal of Infectious Diseases, 205(Suppl_2), S268-S275.

-

Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

- Harner, M. J., & Fesik, S. W. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Cold Spring Harbor Protocols, 2013(10), pdb.prot077709.

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Xu, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles, Calif.), 8(10), 273-280.

- Gill, A. L., Stump, M. S., & Blundell, T. L. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Medicinal Chemistry Letters, 6(12), 1267-1272.

-

PubMed. (n.d.). A 'rule of three' for fragment-based lead discovery?. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

- Li, Y., Wang, Y., Li, Y., & Wu, J. (2021). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Organic Letters, 23(15), 5899-5903.

-

Taylor & Francis Online. (n.d.). Protein Crystallography and Fragment-Based Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for amide bond synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Fragment Linking Strategies for Structure-Based Drug Design. Retrieved from [Link]

-

Evotec. (n.d.). Biophysical Fragment Screening Services. Retrieved from [Link]

-

Practical Fragments. (2013). The rule of three at ten. Retrieved from [Link]

-

PubMed. (n.d.). Structure activity relationship by NMR and by computer: a comparative study. Retrieved from [Link]

-

ResearchGate. (n.d.). A 'Rule of Three' for fragment-based lead discovery? | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). Emerging Methods in Amide- And Peptide-Bond Formation. Retrieved from [Link]

-

The National Center for Biotechnology Information. (n.d.). Trypanosoma brucei CTP synthetase: A target for the treatment of African sleeping sickness. Retrieved from [Link]

-

PubMed Central. (n.d.). Target-based drug discovery for human African trypanosomiasis: selection of molecular target and chemical matter. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]

-

Approaches to Fragment-Based Drug Design. (2022). Retrieved from [Link]

-

Ingenta Connect. (n.d.). Chemotherapeutic Strategies Against Trypanosoma brucei: Drug Targeting and Resistance. Retrieved from [Link]

-

PubMed Central. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Biocatalytic amide bond formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fragment Linking Strategies for Structure-Based Drug Design. Retrieved from [Link]

-

Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Trypanosoma brucei. Retrieved from [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

Sources

- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 2. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hepatochem.com [hepatochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. biosciencehorizons.com [biosciencehorizons.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovering high-affinity ligands for proteins: SAR by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SAR BY NMR (Structure Activity Relationship by Using NMR) | PPTX [slideshare.net]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selvita.com [selvita.com]

- 19. tandfonline.com [tandfonline.com]

- 20. pnas.org [pnas.org]

- 21. Target-based drug discovery for human African trypanosomiasis: selection of molecular target and chemical matter - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemotherapeutic Strategies Against Trypanosoma brucei: Drug Targ...: Ingenta Connect [ingentaconnect.com]

- 23. Trypanosoma brucei - Wikipedia [en.wikipedia.org]

- 24. lifechemicals.com [lifechemicals.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 27. researchgate.net [researchgate.net]

"N-(2-aminoethyl)-3-bromobenzamide hydrochloride" in medicinal chemistry

An In-Depth Technical Guide to N-(2-aminoethyl)-3-bromobenzamide Hydrochloride in Medicinal Chemistry

A Foreword for the Research Professional

This technical guide delves into the medicinal chemistry potential of this compound, a compound situated at the intersection of established pharmacophores. While extensive research on this specific molecule is not widely published, its constituent parts—the 3-bromobenzamide core and the aminoethyl side chain—are well-documented in drug discovery literature. This guide, therefore, serves as a forward-looking analysis, synthesizing known data to project the potential applications, structure-activity relationships (SAR), and experimental considerations for this compound. It is intended to be a foundational resource for researchers and drug development professionals interested in exploring this and related chemical spaces.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The benzamide moiety is a cornerstone of medicinal chemistry, appearing in a diverse array of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets and its synthetic tractability. The substitution pattern on the aromatic ring and the nature of the amide substituent can be readily modified to tune the compound's pharmacological and pharmacokinetic properties.

The precursor, 3-bromobenzamide, is a valuable intermediate in the synthesis of bioactive molecules.[2] The bromine atom at the meta-position provides a handle for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.[2] Derivatives of 3-bromobenzamide have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents, as well as for targeting neurological disorders.[2]

This compound: Structural Features and Rationale

This compound is a derivative that combines the 3-bromobenzamide core with an aminoethyl side chain. The hydrochloride salt form is typically used to improve solubility and stability.

Key Structural Features:

-

3-Bromophenyl Ring: The bromine atom can act as a halogen bond donor and provides a site for further synthetic modification. Its position influences the electronic properties of the aromatic ring.

-

Amide Linker: This group is a key hydrogen bond donor and acceptor, crucial for target binding.

-

Aminoethyl Side Chain: The terminal primary amine is basic and will be protonated at physiological pH, allowing for ionic interactions with biological targets. The ethyl linker provides conformational flexibility.

The combination of these features suggests that this compound could interact with a variety of biological targets, making it an interesting candidate for screening in different therapeutic areas.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward amidation reaction.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Acyl Chloride Formation: To a solution of 3-bromobenzoic acid in dichloromethane (DCM), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-4 hours. Remove the solvent and excess reagent under reduced pressure to obtain 3-bromobenzoyl chloride.

-

Amidation: Dissolve the crude 3-bromobenzoyl chloride in DCM and add it dropwise to a solution of excess ethylenediamine and a non-nucleophilic base (e.g., triethylamine) in DCM at 0 °C. Stir the reaction mixture overnight at room temperature.

-

Work-up and Purification of the Free Base: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified N-(2-aminoethyl)-3-bromobenzamide in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons of the 3-bromophenyl ring, the methylene protons of the ethylenediamine linker, and the amine protons. |

| ¹³C NMR | Signals for the carbons of the aromatic ring (including the carbon bearing the bromine), the amide carbonyl carbon, and the methylene carbons of the linker. |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺. |

| HPLC | A single major peak indicating the purity of the compound. |

| FT-IR | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-Br stretching. |

Potential Medicinal Chemistry Applications

Based on the known activities of related compounds, this compound could be explored for the following applications:

-

Anticancer Activity: The salicylamide scaffold, a close analog, has shown anticancer properties through the inhibition of signaling pathways like STAT3 and NF-κB.[3] The 3-bromo substitution could enhance activity. The aminoethyl side chain could interact with acidic residues in the binding pockets of target proteins.

-

Antimicrobial Activity: Benzamide derivatives have been reported to possess antimicrobial properties.[4] The cationic nature of the protonated amine could facilitate interaction with and disruption of bacterial cell membranes.

-

Neurological Disorders: The benzamide scaffold is a privileged structure for targeting neurotransmitter receptors.[2] The specific substitution pattern of the title compound could lead to novel interactions with targets such as dopamine or serotonin receptors.

Prospective Structure-Activity Relationships (SAR)

The following is a prospective analysis of the SAR for this class of compounds.

Caption: Key areas for SAR exploration in N-(2-aminoethyl)-3-bromobenzamide analogs.

-

A: 3-Bromophenyl Ring: Replacing the bromine with other halogens (Cl, F, I) or with small alkyl or alkoxy groups would modulate the lipophilicity and electronic properties of the ring. Further functionalization at this position via cross-coupling reactions could lead to significant changes in biological activity.

-

B: Amide Linker: While the amide bond is often crucial, its replacement with other linkers (e.g., sulfonamide, reverse amide) could be explored to alter the compound's metabolic stability and hydrogen bonding capacity.

-